REACTION_CXSMILES
|
Cl.[CH3:2][N:3]1[CH2:8][CH2:7][CH2:6][CH:5]([C:9]2[CH:14]=[CH:13][C:12]([O:15]C)=[C:11]([O:17]C)[CH:10]=2)[CH2:4]1.[BrH:19]>>[BrH:19].[CH3:2][N:3]1[CH2:8][CH2:7][CH2:6][CH:5]([C:9]2[CH:14]=[CH:13][C:12]([OH:15])=[C:11]([OH:17])[CH:10]=2)[CH2:4]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
Cl.CN1CC(CCC1)C1=CC(=C(C=C1)OC)OC
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for an hour
|
Type
|
DISTILLATION
|
Details
|
distilled to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in hot ethanol
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled
|
Type
|
FILTRATION
|
Details
|
vacuum filtered
|
Name
|
|
Type
|
product
|
Smiles
|
Br.CN1CC(CCC1)C1=CC(=C(C=C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.49 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |